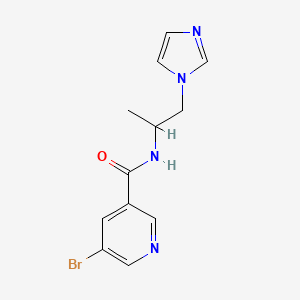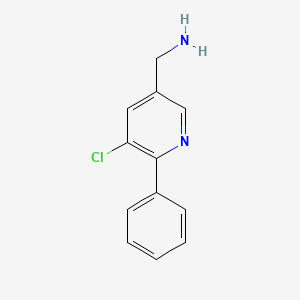
1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanones.
Scientific Research Applications
1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanecarbonyl)-1,4-diazepan-2-one
- 1-(Cyclopropanecarbonyl)-1,4-diazepan-3-one
- 1-(Cyclopropanecarbonyl)-1,4-diazepan-6-one
Uniqueness
1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-5-11(6-4-10-8)9(13)7-1-2-7/h7H,1-6H2,(H,10,12) |
InChI Key |
QKUJLKLVYOHPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)

methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)







